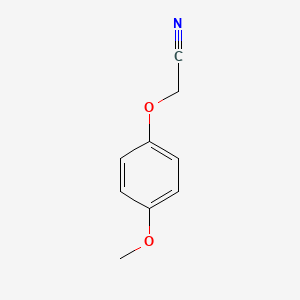
Acide 5-(fluorosulfonyl)-2-méthoxybenzoïque
Vue d'ensemble
Description
5-(Fluorosulfonyl)-2-methoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methoxy group (–OCH₃) at the ortho position and a fluorosulfonyl group (–SO₂F) at the 5th position of the benzene ring. This compound is a colorless solid and is one of the isomers of anisic acid .
Applications De Recherche Scientifique
Chemistry: 5-(Fluorosulfonyl)-2-methoxybenzoic acid is used as a substrate in various catalytic reactions, including decarboxylative coupling with aryl halides . It is also employed in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis .
Biology and Medicine: In biological research, sulfonyl fluorides are known for their role in enzyme inhibition and as probes for studying enzyme mechanisms. They are used in drug discovery and development due to their ability to form covalent bonds with target proteins .
Industry: Industrially, 5-(Fluorosulfonyl)-2-methoxybenzoic acid is used in the production of fluorinated compounds, which have applications in materials science, including the development of advanced polymers and surfactants .
Mécanisme D'action
Mode of Action
The main mechanism of fluorouracil, a related compound, is thought to be the binding of the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex . This interaction inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA .
Biochemical Pathways
Fluorouracil, a related compound, is known to affect multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .
Pharmacokinetics
Fluorouracil, a related compound, is known to have a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .
Result of Action
Fluorouracil, a related compound, is known to cause dna damage, significantly increase intracellular atp levels and the nad+/nadh ratio, and promote reactive oxygen species (ros) production .
Action Environment
It is known that the solubility and pharmacokinetic properties of fluorouracil, a related compound, can be modulated via cocrystallization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-(Fluorosulfonyl)-2-methoxybenzoic acid typically involves the introduction of the fluorosulfonyl group into the anisic acid structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .
Industrial Production Methods: Industrial production of fluorosulfonyl compounds often involves the catalytic isomerization of tetrafluoroethane-β-sultone. This process includes the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization . The reaction conditions are carefully controlled to prevent spontaneous polymerization and ensure high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Fluorosulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The methoxy and fluorosulfonyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzoic acids.
Comparaison Avec Des Composés Similaires
p-Anisic acid (4-Methoxybenzoic acid): Similar structure but with the methoxy group at the para position.
m-Anisic acid (3-Methoxybenzoic acid): Methoxy group at the meta position.
5-Chloro-o-anisic acid: Similar structure with a chloro group instead of a fluorosulfonyl group.
Uniqueness: 5-(Fluorosulfonyl)-2-methoxybenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other anisic acid isomers. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
IUPAC Name |
5-fluorosulfonyl-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBLZKYIOYFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308850 | |
| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-50-8 | |
| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(fluorosulfonyl)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)



![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)









